molecular formula C6H6BrNO2 B1419068 methyl 3-bromo-1H-pyrrole-2-carboxylate CAS No. 941714-57-4

methyl 3-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1419068
M. Wt: 204.02 g/mol
InChI Key: RWYUPXPKZMQREC-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” is an organobromine compound that is widely utilized in laboratory experiments . It is a versatile reagent that is often used as a catalyst in organic synthesis and as a building block for other compounds.


Synthesis Analysis

The synthesis of pyrroles, such as “methyl 3-bromo-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular formula of “methyl 3-bromo-1H-pyrrole-2-carboxylate” is C6H6BrNO2 . Its average mass is 204.021 Da and its monoisotopic mass is 202.958176 Da .


Chemical Reactions Analysis

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” has a density of 1.7±0.1 g/cm3, a boiling point of 286.2±20.0 °C at 760 mmHg, and a flash point of 126.9±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Aminopyrroles

Methyl 3-bromo-1H-pyrrole-2-carboxylate has been used as a building block in the synthesis of various pyrrole derivatives. For instance, Khlebnikov et al. (2018) demonstrated its application in the preparation of trifluoromethyl-substituted aminopyrroles, which are significant due to their wide range of biological activities (Khlebnikov et al., 2018).

Synthesis of Pyrazolo[3,2-b][1,3]benzoxazines

Lisowskaya et al. (2006) employed methyl 3-bromo-1H-pyrrole-2-carboxylate in the synthesis of pyrazolo[3,2-b][1,3]benzoxazines, a novel class of compounds with potential pharmaceutical applications (Lisowskaya et al., 2006).

Formal Syntheses of Bioactive Pyrroles

Gupton et al. (2014) utilized methyl 3-bromo-2-formylpyrrole-5-carboxylate, a derivative of methyl 3-bromo-1H-pyrrole-2-carboxylate, for the formal synthesis of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These compounds exhibit notable anti-tumor and anti-HIV properties (Gupton et al., 2014).

Synthesis of Pyridyl–Pyrazole-3-One Derivatives

Huang et al. (2017) described the synthesis of compounds involving methyl 1H-pyrrole-3-carboxylate derivatives, highlighting their potential in developing new tumor treatments (Huang et al., 2017).

Development of Antimicrobial Agents

Hublikar et al. (2019) synthesized novel (E)-methyl 1H-pyrrole-3-carboxylate derivatives as antimicrobial agents, demonstrating the compound's utility in pharmaceutical research (Hublikar et al., 2019).

Synthesis of Spiroheterocyclic Compounds

Silaichev et al. (2012) explored the interaction of methyl 1H-pyrrole-2-carboxylates with other compounds to produce spiroheterocyclic compounds, which are of interest in medicinal chemistry (Silaichev et al., 2012).

Safety And Hazards

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

methyl 3-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUPXPKZMQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (6.59 g, 19.15 mmol) was dissolved in 132 mL anhydrous methanol under nitrogen atmosphere and it was cooled at 0° C. Sodium methoxide (1.55 g, 28.69 mmol) was added and the reaction mixture was stirred at room temperature for 4 h. The reaction was poured into a saturated ammonium chloride solution and extracted twice with ethyl acetate. The organics were combined and washed with water, brine, dried over sodium sulphate, filtered and evaporated under reduced pressure. The crude was purified using SP1® Purification System (0% to 30%, hexane-ethyl acetate) to obtain 3.32 g (85% yield) of the title compound as a white solid.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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